Cas no 2070896-54-5 (Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate)

2070896-54-5 structure

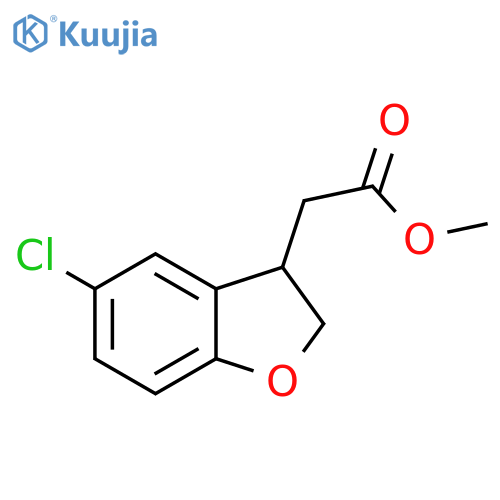

商品名:Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate

CAS番号:2070896-54-5

MF:C11H11ClO3

メガワット:226.656242609024

MDL:MFCD30537159

CID:4635967

Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate

- 3-Benzofuranacetic acid, 5-chloro-2,3-dihydro-, methyl ester

- Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate

-

- MDL: MFCD30537159

- インチ: 1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3

- InChIKey: RTGAANFXGZHDHK-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(Cl)C=C2C(CC(OC)=O)C1

Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D776798-1g |

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |

2070896-54-5 | 95% | 1g |

$605 | 2025-02-19 | |

| eNovation Chemicals LLC | D776798-1g |

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |

2070896-54-5 | 95% | 1g |

$605 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589337-1g |

Methyl 2-(5-chloro-2,3-dihydrobenzofuran-3-yl)acetate |

2070896-54-5 | 98% | 1g |

¥6130 | 2023-04-08 | |

| AN HUI ZE SHENG Technology Co., Ltd. | SY058348-1g |

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |

2070896-54-5 | 95% | 1g |

¥5109.68 | 2023-09-15 | |

| eNovation Chemicals LLC | D776798-1g |

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |

2070896-54-5 | 95% | 1g |

$605 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058348-1g |

Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |

2070896-54-5 | ≥95% | 1g |

¥5109.68 | 2024-08-09 |

Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2070896-54-5 (Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2070896-54-5)Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate

清らかである:99%

はかる:1g

価格 ($):641.0